Xanthine Dehydrogenase/Oxidase (XDH) Inhibitory Potency vs. Allopurinol and Febuxostat
2,7,8-Trimethyl-1-phenyl-1H-purin-6(7H)-one (curated as Drug ID D0NS7W in the Therapeutic Target Database) exhibits an IC₅₀ of 48 nM against xanthine dehydrogenase/oxidase (XDH), as reported in patent US0189383 assigned to Kissei Pharmaceutical Co. Ltd. [1]. In comparison, allopurinol—the gold-standard clinical XDH inhibitor—shows an IC₅₀ of approximately 6,430–11,100 nM (6.43–11.1 μM) against bovine xanthine oxidase across multiple independent BindingDB entries [2]. This represents an approximately 134- to 231-fold improvement in IC₅₀ potency for the target compound over allopurinol. When compared to febuxostat, a second-generation non-purine XDH inhibitor with an IC₅₀ of 1.4 nM against bovine milk xanthine oxidase , the target compound occupies an intermediate potency tier (48 nM), being approximately 34-fold less potent than febuxostat but substantially more potent than allopurinol.
| Evidence Dimension | Xanthine dehydrogenase/oxidase (XDH) inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 48 nM (XDH, patent-curated data from IDRBlab/TTD) |
| Comparator Or Baseline | Allopurinol IC₅₀ ≈ 6,430–11,100 nM (bovine XO, BindingDB); Febuxostat IC₅₀ = 1.4 nM (bovine milk XO) |
| Quantified Difference | Target compound is ~134–231× more potent than allopurinol; ~34× less potent than febuxostat |
| Conditions | Target compound: assay conditions not publicly specified (patent-derived curated data); Allopurinol: bovine xanthine oxidase, uric acid formation assay, pre-incubation 5 min; Febuxostat: bovine milk xanthine oxidase, mixed-type inhibition |
Why This Matters
For procurement decisions in XDH inhibitor research, this compound offers a potency level (48 nM) that bridges the gap between first-generation (allopurinol, low nM to μM) and ultra-potent second-generation (febuxostat, sub-nM) inhibitors, enabling SAR studies across potency tiers.
- [1] IDRBlab / Therapeutic Target Database. Target and Its Patented Drug(s): Xanthine dehydrogenase/oxidase (XDH). Drug D0NS7W (Fused heterocyclic compound 6), IC50 = 48 nM. Patent ID: US0189383. Applicant: Kissei Pharmaceutical Co. Ltd. View Source
- [2] BindingDB. BDBM50140241: Allopurinol IC50 = 6.43E+3 nM (bovine XO); BDBM50016784: IC50 = 1.11E+4 nM; BDBM35440: IC50 = 8.30E+3 nM. Assay: inhibition of bovine xanthine oxidase, uric acid formation. View Source
